Cas no 1104637-06-0 (5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde)

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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- MDL: MFCD27980601
- Inchi: 1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3
- InChI Key: MXOPPZMPYPCZND-UHFFFAOYSA-N
- SMILES: C1(C=O)SC(B2OC(=O)CN(C)CC(=O)O2)=CC=1
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01179098-1g |
5-Formyl-2-thienylboronic acid MIDA ester |
1104637-06-0 | 95% | 1g |
¥515.0 | 2023-04-05 | |
abcr | AB524232-1g |
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde; . |
1104637-06-0 | 1g |
€271.90 | 2025-03-19 | ||
Matrix Scientific | 102839-500mg |
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde, >95% |
1104637-06-0 | >95% | 500mg |
$93.00 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581097-50mg |
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
1104637-06-0 | 98% | 50mg |
¥1606.00 | 2024-08-09 | |
Key Organics Ltd | AS-2891-5G |
5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
1104637-06-0 | >95% | 5g |
£146.00 | 2025-02-08 | |
Key Organics Ltd | AS-2891-1MG |
5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
1104637-06-0 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | AS-2891-1G |
5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
1104637-06-0 | >95% | 1g |
£49.00 | 2025-02-08 | |
Key Organics Ltd | AS-2891-20MG |
5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
1104637-06-0 | >95% | 0mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | AS-2891-10MG |
5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
1104637-06-0 | >95% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB524232-5 g |
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
1104637-06-0 | 5g |
€735.70 | 2023-04-17 |
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde: A Promising Compound in Biomedical Research
The compound 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde, with the CAS number 1104637-06-0, has garnered significant attention in the biomedical research community due to its unique structure and potential applications in drug development. This compound belongs to a class of heterocyclic compounds that combine aromatic systems with functional groups, making it an interesting candidate for biochemical investigations.
The core structure of this compound features a thiophene ring, which is attached to a dioxazaborocan moiety. The dioxazaborocan group contains a bicyclic system with two oxygen atoms and one boron atom, creating a unique environment for potential reactivity. This combination of functional groups makes the compound suitable for exploring biochemical interactions, including enzyme inhibition and receptor modulation.
Recent studies have highlighted the importance of heterocyclic compounds in pharmaceutical research. The presence of the thiophene ring, a known aromatic heterocycle, contributes to the compound's stability and ability to interact with biological systems. Additionally, the boron atom in the dioxazaborocan group introduces potential for boron-based chemistry, which has applications in anticancer agents and bioimaging technologies.
One of the most promising aspects of this compound is its potential as a template for drug design. The combination of the thiophene ring with the dioxazaborocan group creates a versatile scaffold that can be further modified to target specific biological pathways. Researchers have explored similar structures in the development of kinase inhibitors, which are critical in treating diseases such as cancer and inflammatory disorders.
Furthermore, the compound's aldehyde functional group at position 2 of the thiophene ring provides a reactive site for potential bioconjugation reactions. This feature enables the attachment of various biomolecules, such as antibodies or imaging agents, making it a valuable tool in targeted drug delivery systems and diagnostic applications.
Recent advancements in computational chemistry have allowed researchers to predict the behavior of this compound in biological environments. Molecular modeling studies suggest that the dioxazaborocan group may act as a chelating agent, binding to metal ions such as copper or zinc, which are involved in various pathological processes. This property could be harnessed for the development of metal-chelating drugs targeting neurodegenerative diseases or inflammation.
In addition to its structural advantages, this compound has shown remarkable stability under physiological conditions, a critical factor for drug candidate selection. Its resistance to hydrolysis and oxidation ensures prolonged activity in biological systems, enhancing its potential as a therapeutic agent.
Current research is focusing on the biological activities of this compound, particularly in the context of cancer therapy. Preclinical studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines, potentially through the modulation of key signaling pathways. These findings position it as a potential lead compound for further optimization and development.
Moreover, the compound's low toxicity profile makes it an attractive candidate for biomedical applications. Preliminary toxicological studies indicate minimal adverse effects, suggesting that it could be safely administered in therapeutic doses. This characteristic is particularly valuable in the context of precision medicine, where minimizing off-target effects is crucial.
Another area of exploration involves the compound's potential as a template for enzyme inhibitors. The unique combination of functional groups allows for selective binding to specific enzymes, such as matrix metalloproteinases (MMPs), which are implicated in diseases like arthritis and cancer. By targeting these enzymes, this compound could offer novel therapeutic strategies for conditions where MMP activity is dysregulated.
Recent advancements in drug delivery systems have also opened new avenues for the application of this compound. Its ability to be conjugated with biocompatible polymers or nanoparticles enables the design of targeted drug delivery systems, improving efficacy and reducing systemic toxicity. This approach is particularly promising for diseases that require localized treatment, such as solid tumors.
Furthermore, the compound's ability to chelate metal ions has been explored in the context of neurodegenerative disorders. By binding to metals like copper or iron, which are known to contribute to oxidative stress and neuronal damage, this compound could potentially inhibit the progression of diseases such as Alzheimer's or Parkinson's.
Overall, 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde represents a valuable tool in biomedical research. Its unique structure, combined with its potential for modification and biological activity, positions it as a promising candidate for the development of new drugs and diagnostic agents.
In conclusion, this compound exemplifies the importance of heterocyclic chemistry in drug discovery. By leveraging its structural features and exploring its interactions with biological systems, researchers can unlock its full potential in addressing unmet medical needs.
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